
Epoxomicin
Vue d'ensemble
Description
L’époxomicine est un inhibiteur de protéasome sélectif d’origine naturelle doté d’une activité anti-inflammatoire notable. Elle a été découverte pour la première fois en 1992 et a depuis été reconnue pour sa capacité à induire des symptômes de type Parkinson chez le rat lorsqu’elle est injectée . Ce composé est dérivé de sources microbiennes et a été largement étudié pour ses applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’époxomicine peut être synthétisée par une série de réactions chimiques impliquant la formation d’une structure tétrapeptidique époxy-cétone. La synthèse implique généralement l’utilisation de ligands chiraux et de méthodes d’époxydation asymétrique catalysée . Les étapes clés comprennent la formation du groupe époxy et le couplage subséquent des résidus d’acides aminés pour former la chaîne tétrapeptidique .
Méthodes de production industrielle : La production industrielle d’époxomicine implique la fermentation d’espèces spécifiques d’actinomycètes, suivie de procédés d’extraction et de purification . Le composé est ensuite soumis à d’autres modifications chimiques pour améliorer sa stabilité et son activité.
Analyse Des Réactions Chimiques
Types de réactions : L’époxomicine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe époxy peut être oxydé pour former des diols ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à l’ouverture du cycle époxy, formant des alcools.
Substitution : Le groupe époxy peut subir des réactions de substitution nucléophile, conduisant à la formation de différents produits substitués.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les diols, les alcools et divers dérivés substitués, en fonction des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
L’époxomicine a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisée comme outil pour étudier la fonction et l’inhibition du protéasome.
Biologie : Employée dans la recherche sur la dégradation des protéines et les processus cellulaires.
Médecine : Étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et du cancer.
Industrie : Utilisée dans le développement de nouveaux inhibiteurs de protéasome et de composés apparentés
Applications De Recherche Scientifique
Cancer Research
Epoxomicin has been widely used in cancer research due to its ability to induce apoptosis in tumor cells. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including those from melanoma and multiple myeloma. For instance, it has been demonstrated to enhance p53 stabilization and inhibit NF-κB activation, which are crucial pathways in tumorigenesis .
Inflammation Studies
The compound has also been utilized in studies investigating inflammatory responses. This compound inhibits NF-κB-mediated signaling pathways, which are pivotal in inflammation. In murine models, this compound has shown efficacy in reducing inflammation and edema, indicating its potential as an anti-inflammatory agent .
Neurodegenerative Diseases
Recent research has explored this compound's role in neurodegenerative diseases by targeting proteasomal degradation pathways that are often disrupted in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting the proteasome, this compound may help restore normal protein homeostasis and reduce neurotoxic protein accumulation .
Case Study 1: Cancer Cachexia
A study focused on cancer cachexia demonstrated that this compound treatment improved muscle mass and metabolic profiles in tumor-bearing mice. The administration of this compound reduced calpain activity and expression levels of muscle atrophy-related genes, suggesting its potential as a therapeutic agent for managing cachexia associated with cancer .
Case Study 2: Neuroprotection
In a model of Parkinson's disease induced by neurotoxicants, this compound was shown to mitigate oxidative stress and reduce inflammatory mediators. This protective effect was attributed to the inhibition of proteasomal degradation pathways that contribute to neuronal cell death .
Comparison Table of this compound with Other Proteasome Inhibitors
Feature | This compound | Bortezomib | Carfilzomib |
---|---|---|---|
Selectivity | High | Moderate | High |
Chymotrypsin-like Activity | Strongly inhibited | Moderately inhibited | Strongly inhibited |
NF-κB Inhibition | Yes | Yes | Yes |
Clinical Approval Status | Research use only | Approved for myeloma | Approved for myeloma |
Mechanism | Covalent binding | Reversible inhibition | Irreversible inhibition |
Mécanisme D'action
L’époxomicine exerce ses effets en inhibant sélectivement le protéasome, un complexe protéase multicatalytique responsable de la dégradation des protéines ubiquitinées. Elle se lie de manière covalente aux sous-unités catalytiques du protéasome, inhibant principalement l’activité de type chymotrypsine . Cette inhibition conduit à l’accumulation de protéines ubiquitinées, perturbant divers processus cellulaires tels que la progression du cycle cellulaire, l’apoptose et l’activation de NF-kB .
Composés similaires :
Carfilzomib : Un dérivé de l’époxomicine doté d’une stabilité et d’une activité accrues.
Lactacystine : Un autre inhibiteur de protéasome ayant un mécanisme d’action différent.
MG-132 : Un inhibiteur de protéasome non sélectif utilisé dans la recherche
Unicité de l’époxomicine : L’époxomicine est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de protéasome. Contrairement à d’autres inhibiteurs, elle n’affecte pas les protéases non protéasomales, ce qui en fait un outil précieux pour étudier la fonction du protéasome et développer des thérapies ciblées .
Comparaison Avec Des Composés Similaires
Carfilzomib: A derivative of epoxomicin with enhanced stability and activity.
Lactacystin: Another proteasome inhibitor with a different mechanism of action.
MG-132: A non-selective proteasome inhibitor used in research
Uniqueness of this compound: this compound is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .
Activité Biologique
Epoxomicin is a natural product derived from the actinomycete Actinomycetes and is recognized as a potent and selective inhibitor of the proteasome, a crucial component in cellular protein degradation and regulation. This compound has garnered significant attention due to its biological activities, particularly its antitumor and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Proteasome Inhibition
This compound primarily exerts its biological effects through the selective inhibition of the proteasome's catalytic activities. It has been shown to covalently bind to specific β subunits of the proteasome, including LMP7, X, MECL1, and Z. This binding leads to the inhibition of chymotrypsin-like activity more potently than other proteasome inhibitors like lactacystin and MG-132 . The inhibition of proteasome activity disrupts various cellular processes, including cell cycle progression and NF-κB activation.
Anti-inflammatory Effects
Research indicates that this compound significantly inhibits NF-κB-mediated pro-inflammatory signaling pathways. In a study involving cardiac hypertrophy models, this compound treatment reduced NF-κB activity and associated inflammatory markers, demonstrating its potential as an anti-inflammatory agent .
Antitumor Activity
This compound has demonstrated notable antitumor activity in various preclinical models. For instance, it exhibited strong inhibitory effects against B16 melanoma tumors in mice . The mechanism underlying this antitumor effect is closely linked to its ability to induce apoptosis in cancer cells through proteasome inhibition.
Table 1: Summary of Antitumor Efficacy in Preclinical Studies
Study Reference | Tumor Type | Model | Efficacy |
---|---|---|---|
B16 melanoma | Murine model | Strong | |
P388 leukemia | Mouse model | Moderate | |
Various | In vitro/in vivo | Potent |
Cardiac Remodeling
In studies focused on cardiac health, this compound has been shown to reverse preexisting cardiac hypertrophy. Mice subjected to pressure overload exhibited reduced myocyte apoptosis and improved cardiac function when treated with this compound. Specifically, it stabilized ejection fraction and reduced collagen deposition in heart tissues .
Table 2: Effects of this compound on Cardiac Parameters
Parameter | Control Group (Vehicle) | This compound Group |
---|---|---|
Left Ventricle-to-Tibial Length Ratio (LV/TL) | Increased | Stabilized |
Myocyte Cross-sectional Area (MCA) | Increased | Reduced |
Ejection Fraction | Decreased | Stabilized |
Collagen Content | Increased (8-fold) | Reduced (1.5-fold) |
Study on Inflammasome Activation
A recent study highlighted this compound's role in activating the AIM2 inflammasome in human retinal pigment epithelial (RPE) cells. The research found that this compound induced IL-1β release more effectively than MG-132, suggesting that it might play a role in inflammatory diseases by modulating inflammasome pathways .
Study on Cardiac Hypertrophy Reversal
In another investigation, this compound was administered to mice with induced cardiac hypertrophy. The results indicated significant reductions in markers of heart failure and apoptosis compared to control groups. This study supports the potential therapeutic application of this compound in managing heart diseases related to proteasome dysfunction .
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044073 | |
Record name | Epoxomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134381-21-8 | |
Record name | Epoxomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epoxomicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epoxomicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPOXOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.